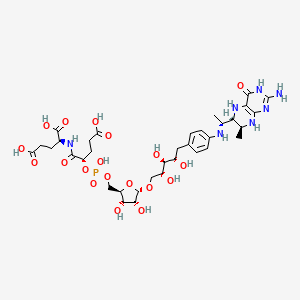![molecular formula C115H179N35O27S2 B1178144 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole CAS No. 133443-76-2](/img/no-structure.png)
2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole, also known as DPHP, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. DPHP has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Wirkmechanismus
The mechanism of action of 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole has been found to interact with a variety of receptors and enzymes, including the cannabinoid receptor CB1, the adenosine A2A receptor, and the enzyme acetylcholinesterase.
Biochemische Und Physiologische Effekte
2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole has been found to have a variety of biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory effects, which may make it useful in the treatment of various diseases. It has also been found to have antitumor effects, making it a potential candidate for use in cancer therapy. Additionally, 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole in lab experiments is its unique properties and potential applications. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments. Additionally, more research is needed to fully understand the potential side effects of 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole.
Zukünftige Richtungen
There are many potential future directions for research involving 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole. One area of interest is in the development of new drugs and therapies based on its unique properties. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Further studies are also needed to explore its potential use in the treatment of neurodegenerative diseases and cancer.
Synthesemethoden
2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole can be synthesized through a multi-step process that involves the reaction of various starting materials. One method involves the reaction of 2,6-dimethylphenol with ethyl acetoacetate to form a phenol ester. This ester is then reacted with benzaldehyde to form a chalcone, which is then reduced to form 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole.
Wissenschaftliche Forschungsanwendungen
2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole has been found to have a variety of potential applications in scientific research. One area of interest is in the development of new drugs and therapies. 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole has been found to have a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. It has also been found to have potential as a treatment for neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
133443-76-2 |
|---|---|
Produktname |
2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole |
Molekularformel |
C115H179N35O27S2 |
Molekulargewicht |
0 |
Synonyme |
2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-Hydroxy-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B1178079.png)